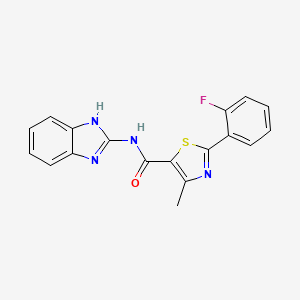![molecular formula C24H31N3O5S B12189231 2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12189231.png)
2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[45]decane-1,3-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Sulfonyl Derivative: This step involves the sulfonylation of 2,3-dihydro-1H-indene to introduce the sulfonyl group at the desired position.
Piperazine Derivative Formation: The sulfonylated indene is then reacted with piperazine to form the piperazinyl derivative.
Spiro Compound Formation: The final step involves the formation of the spiro compound by reacting the piperazinyl derivative with a suitable spiro precursor under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Inden-1-one, 2,3-dihydro-
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
2-{2-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decane-1,3-dione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H31N3O5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-2-oxoethyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H31N3O5S/c28-21-16-24(9-2-1-3-10-24)23(30)27(21)17-22(29)25-11-13-26(14-12-25)33(31,32)20-8-7-18-5-4-6-19(18)15-20/h7-8,15H,1-6,9-14,16-17H2 |
InChI Key |
UXFIVYNFYQXNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B12189149.png)

![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B12189154.png)
![2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1'-indane]-5-one](/img/structure/B12189158.png)
![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(3-methoxypropyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12189167.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12189169.png)

![N-(4-bromophenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B12189182.png)
![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B12189194.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12189209.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12189217.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12189222.png)
![3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B12189226.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B12189228.png)
